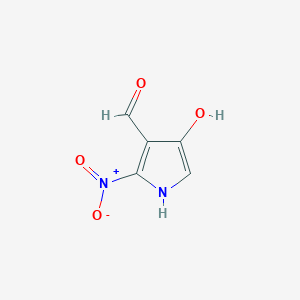
1H-Benzotriazole, 5-nitro-1-(1-oxo-3-phenyl-2-propenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound, in particular, has a unique structure that combines a nitro group, a benzotriazole moiety, and a phenylprop-2-en-1-one framework, making it a subject of interest for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one typically involves the cycloaddition of nitroaromatics with alkynes. This reaction is carried out in the presence of a suitable solvent, such as toluene, at elevated temperatures (e.g., 80°C). The reaction conditions are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for scalability, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Wirkmechanismus
The mechanism of action of 1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one involves its interaction with molecular targets and pathways in biological systems. The compound’s structure allows it to form non-covalent interactions, such as π–π stacking and hydrogen bonding, with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1H-Benzo[d][1,2,3]triazol-1-yl)prop-2-yn-1-one: A similar compound with a different alkyne substituent.
1-(5-Bromo-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one: A brominated derivative with potentially different reactivity and biological activity.
Uniqueness
1-(5-Nitro-1H-benzo[d][1,2,3]triazol-1-yl)-3-phenylprop-2-en-1-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties
Eigenschaften
CAS-Nummer |
75615-28-0 |
|---|---|
Molekularformel |
C15H10N4O3 |
Molekulargewicht |
294.26 g/mol |
IUPAC-Name |
(E)-1-(5-nitrobenzotriazol-1-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H10N4O3/c20-15(9-6-11-4-2-1-3-5-11)18-14-8-7-12(19(21)22)10-13(14)16-17-18/h1-10H/b9-6+ |
InChI-Schlüssel |
CJWBADMQGWVOQH-RMKNXTFCSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=N2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-(4,5-Dihydro-[2,2'-bifuran]-5,5-diyl)dianiline](/img/structure/B12892643.png)
![4-(3-Methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylisoxazol-5(4H)-one](/img/structure/B12892647.png)

![2-(Methylthio)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12892659.png)
![1-Ethyl-3-isobutyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12892663.png)

![2-[1-(5-Propylfuran-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12892681.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12892683.png)
![tert-Butyl [2-(1,3-oxazol-4-yl)-2-oxoethyl]carbamate](/img/structure/B12892695.png)

![2-(2-Nitrophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12892708.png)

![3-Cyclobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892717.png)

